N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2.ClH/c1-28-13-3-4-14(29-2)18-17(13)21-20(32-18)23(8-7-22-9-11-30-12-10-22)19(25)15-5-6-16(31-15)24(26)27;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFKMPNTJXRBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including thiazole and thiophene rings, contribute to its potential interactions with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Thiophene Moiety : Often associated with antioxidant and anti-inflammatory effects.
- Morpholino Group : Enhances solubility and bioavailability, which is crucial for therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities. The specific activities of this compound have not been extensively documented; however, the following potential activities are inferred based on related compounds:
- Anticancer Activity : Compounds containing thiazole and thiophene rings have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural elements have demonstrated efficacy against various cancer cell lines, including A549 lung cancer cells.
- Antimicrobial Properties : The presence of the thiazole ring suggests potential antimicrobial activity, as many thiazole derivatives are known to exhibit such properties.
- Anti-inflammatory Effects : Thiophene derivatives are often studied for their anti-inflammatory capabilities, indicating that this compound may also possess similar effects.
The precise mechanism of action for this compound remains to be elucidated through empirical studies. However, the following pathways are hypothesized based on its structural characteristics:
Q & A
Q. What are the critical synthetic steps for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the benzo[d]thiazole and thiophene cores. Key steps include:
- Core formation : Condensation of 4,7-dimethoxybenzothiazol-2-amine with 5-nitrothiophene-2-carboxylic acid derivatives under coupling agents (e.g., EDCI/HOBt) in DMF or DCM .
- Morpholinoethyl incorporation : Alkylation or nucleophilic substitution to attach the 2-morpholinoethyl group, requiring controlled pH and temperature (40–60°C) to avoid side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the hydrochloride salt, with yields typically 60–75% after optimization . Optimization focuses on solvent polarity, catalyst selection (e.g., triethylamine for deprotonation), and avoiding nitro group reduction during acidic conditions .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR resolve the benzo[d]thiazole, morpholinoethyl, and nitrothiophene moieties. Key signals include methoxy protons (~3.8–4.0 ppm) and nitro group-induced deshielding in the thiophene ring .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns consistent with the hydrochloride salt .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?
- Functional group modulation : Synthesize analogs with variations in the nitro group (e.g., cyano, trifluoromethyl) or morpholinoethyl chain length to assess impact on bioactivity .
- Assay selection : Use kinase inhibition assays (e.g., ATP-binding site competition) or cellular viability assays (MTT) to link structural changes to activity. For example, benzo[d]thiazole derivatives often target protein kinases or DNA repair pathways .
- Computational docking : Pair with molecular dynamics simulations to predict binding affinities to targets like PI3K or EGFR, leveraging the nitro group’s electron-withdrawing properties .
Q. How should researchers address contradictory data in literature regarding this compound’s biological efficacy?
- Replicate under standardized conditions : Control variables such as cell line passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Dose-response validation : Perform EC50/IC50 curves across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from off-target effects .
- Meta-analysis : Cross-reference pharmacokinetic data (e.g., LogP, plasma stability) to reconcile discrepancies between in vitro and in vivo results .
Q. What computational strategies predict the compound’s reactivity in biological or synthetic environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack, particularly at the nitrothiophene and morpholinoethyl groups .
- Solvent effect modeling : Use COSMO-RS to simulate solubility and stability in polar aprotic solvents (e.g., DMF) or aqueous buffers .
- Metabolic pathway prediction : Tools like MetaSite identify likely cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups) .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Optimization | Solvent: DMF/DCM; Temp: 40–60°C; Catalysts: EDCI/HOBt; Yield: 60–75% | |
| Structural Confirmation | H NMR (4.0 ppm: OCH3), HPLC purity >95%, HRMS ([M+H] = Calculated m/z) | |
| Biological Assays | Kinase inhibition (IC50), MTT viability (EC50), LogP = 2.5–3.2 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
